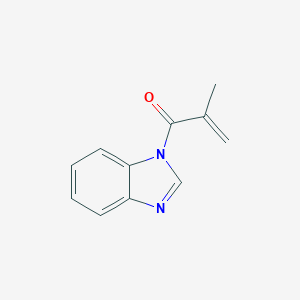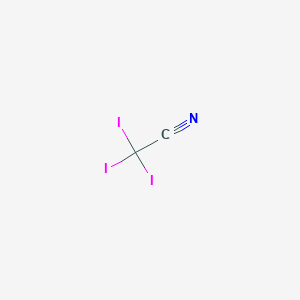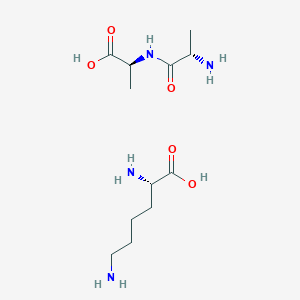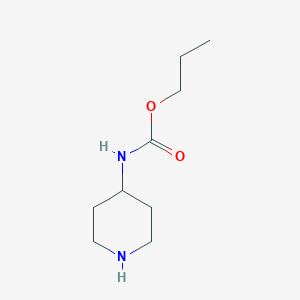
Propyl 4-piperidinylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propyl 4-piperidinylcarbamate, also known as propoxycaine, is a local anesthetic that belongs to the class of ester-type anesthetics. It has been widely used in scientific research due to its ability to block nerve impulses and reduce pain sensation.
Applications De Recherche Scientifique
Propyl 4-piperidinylcarbamate has been used in scientific research as a local anesthetic to block pain sensation in animal models. It has also been used in studies investigating the effects of local anesthetics on nerve regeneration and neuroprotection. Additionally, propyl 4-piperidinylcarbamate has been used in studies investigating the role of local anesthetics in modulating ion channels and neurotransmitter release.
Mécanisme D'action
Propyl 4-piperidinylcarbamate works by blocking sodium channels in nerve cells, which prevents the propagation of action potentials and reduces pain sensation. It also has some effect on potassium channels and calcium channels. The exact mechanism of action is not fully understood, but it is thought to involve the interaction of the drug with the lipid membrane of the nerve cell.
Effets Biochimiques Et Physiologiques
Propyl 4-piperidinylcarbamate has been shown to have a number of biochemical and physiological effects. It can cause vasodilation and decrease blood pressure, as well as cause respiratory depression and decrease heart rate. It has also been shown to have anti-inflammatory effects and can reduce edema in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
Propyl 4-piperidinylcarbamate has several advantages for use in lab experiments. It is relatively easy to synthesize and has a well-characterized mechanism of action. It is also relatively stable and has a long shelf life. However, there are some limitations to its use. It can be toxic at high concentrations and can cause respiratory depression and cardiac arrest. Additionally, it can be difficult to control the dose and duration of action, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on propyl 4-piperidinylcarbamate. One area of interest is the development of new analogs with improved pharmacological properties. Another area of interest is the investigation of the role of local anesthetics in nerve regeneration and neuroprotection. Additionally, there is interest in using local anesthetics as adjuvants in cancer therapy, as they have been shown to have anti-inflammatory and immunomodulatory effects. Finally, there is interest in developing new methods for delivering local anesthetics, such as using nanoparticles or liposomes to target specific tissues.
Méthodes De Synthèse
Propyl 4-piperidinylcarbamate can be synthesized by the reaction of 4-piperidinol and propyl chloroformate in the presence of a base such as triethylamine. The reaction results in the formation of propyl 4-piperidinylcarbamate and a byproduct, triethylammonium chloride. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform.
Propriétés
Numéro CAS |
141498-56-8 |
|---|---|
Nom du produit |
Propyl 4-piperidinylcarbamate |
Formule moléculaire |
C9H18N2O2 |
Poids moléculaire |
186.25 g/mol |
Nom IUPAC |
propyl N-piperidin-4-ylcarbamate |
InChI |
InChI=1S/C9H18N2O2/c1-2-7-13-9(12)11-8-3-5-10-6-4-8/h8,10H,2-7H2,1H3,(H,11,12) |
Clé InChI |
HNVOOAODSCLLHQ-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)NC1CCNCC1 |
SMILES canonique |
CCCOC(=O)NC1CCNCC1 |
Synonymes |
Carbamic acid, 4-piperidinyl-, propyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



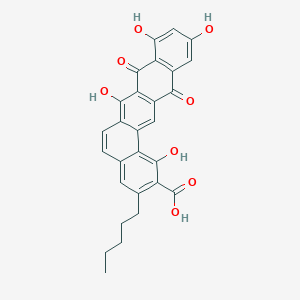
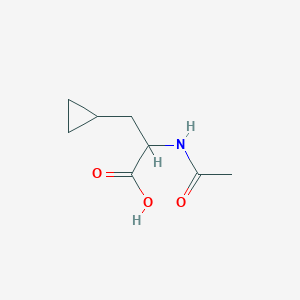
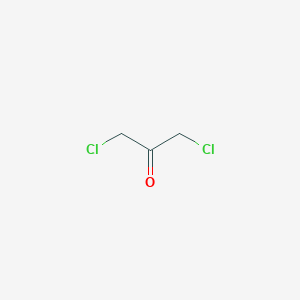
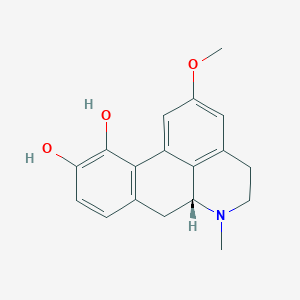
![tert-butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B141482.png)
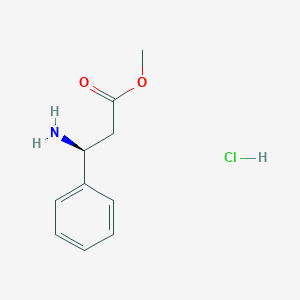
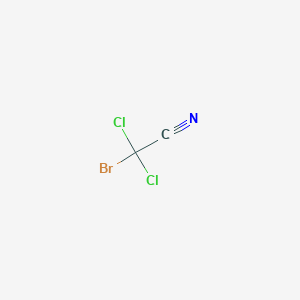
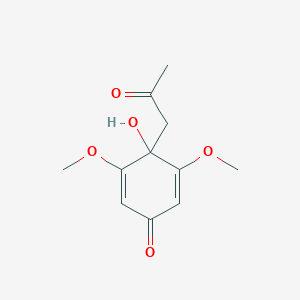
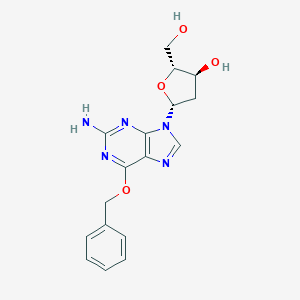
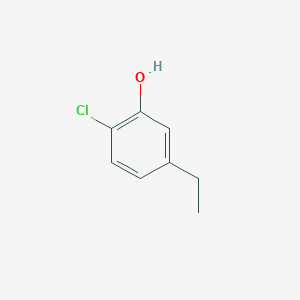
![1-Methyl-1H-benzo[d]imidazol-4-amine](/img/structure/B141510.png)
